5-Methyl-2-(4-nitrostyryl)oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
5-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,3-oxazole |
InChI |
InChI=1S/C12H10N2O3/c1-9-8-13-12(17-9)7-4-10-2-5-11(6-3-10)14(15)16/h2-8H,1H3/b7-4+ |
InChI Key |
RDOXWBUYSARMFQ-QPJJXVBHSA-N |
Isomeric SMILES |
CC1=CN=C(O1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CN=C(O1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 5 Methyl 2 4 Nitrostyryl Oxazole
Reactivity of the Oxazole (B20620) Ring System
The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms. Its aromaticity is less pronounced than that of thiazole (B1198619), and it possesses distinct reactive sites. wikipedia.org The reactivity of the oxazole nucleus in 5-Methyl-2-(4-nitrostyryl)oxazole is significantly influenced by its substituents: an electron-donating methyl group at the C5 position and an electron-withdrawing 4-nitrostyryl group at the C2 position.
Electrophilic aromatic substitution on the oxazole ring is generally challenging due to the electron-withdrawing effect of the heteroatoms, which makes it less nucleophilic than benzene. pharmaguideline.comwikipedia.org However, the presence of electron-releasing substituents can activate the ring towards electrophilic attack. tandfonline.com In the case of this compound, the C5-methyl group acts as an activating group, increasing the electron density of the ring. Conversely, the C2-(4-nitrostyryl) group is electron-withdrawing, deactivating the ring.
The regioselectivity of electrophilic substitution on oxazoles generally follows the order C4 > C5 > C2. pharmaguideline.com Considering the substituent effects in the target molecule, the C5 position is already substituted. The C5-methyl group (an activating ortho, para-director) will enhance the reactivity of the adjacent C4 position. The C2 position is deactivated by the attached nitrostyryl group and is inherently the least reactive site for electrophilic attack. Therefore, electrophilic substitution is predicted to occur preferentially at the C4 position.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Substituent | Electronic Effect | Predicted Reactivity |
|---|---|---|---|
| C2 | -(4-nitrostyryl) | Electron-withdrawing | Deactivated |
| C4 | -H | Activated by C5-Methyl | Most Favorable Site |
Typical electrophilic substitution reactions like nitration and sulfonation are often difficult with unsaturated oxazole rings because the oxazolium cation formed under acidic conditions is highly electron-deficient. pharmaguideline.com
Nucleophilic aromatic substitution on the oxazole ring is uncommon and typically requires the presence of a good leaving group at an electron-deficient position. wikipedia.orgtandfonline.com The most electron-deficient carbon, and thus the most likely site for nucleophilic attack, is the C2 position. pharmaguideline.com This is further enhanced by the presence of electron-withdrawing groups on the ring.
In this compound, the C2 position bears the nitrostyryl group, which is not a conventional leaving group. Therefore, direct nucleophilic substitution at this position is not a favored pathway. Instead, strong nucleophiles are more likely to induce ring cleavage rather than substitution. pharmaguideline.com For instance, some oxazoles can be converted to imidazoles in the presence of ammonia (B1221849), a process that involves nucleophilic attack followed by ring opening and recyclization. pharmaguideline.comtandfonline.com
Reactivity of the Nitrostyryl Moiety
The 4-nitrostyryl moiety, an α,β-unsaturated system attached to a nitro-substituted aromatic ring, is characterized by its electron-deficient double bond. This feature makes it a key site for various chemical reactions.
The Diels-Alder reaction is a powerful [4+2] cycloaddition method for forming six-membered rings. wikipedia.orgsigmaaldrich.com In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor alkene, known as a dienophile. wikipedia.org The nitrostyryl moiety in this compound is an excellent dienophile. The strong electron-withdrawing nitro group, in conjugation with the styryl double bond, significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with a diene's Highest Occupied Molecular Orbital (HOMO).
Nitroolefins have demonstrated significant synthetic potential as dienophiles in reactions with various cyclic and acyclic dienes to form a wide range of carbo- and heterocyclic compounds. researchgate.netbeilstein-journals.org For example, nitrostyrene (B7858105) derivatives readily react with cyclic dienes like cyclopentadiene (B3395910) to yield monofluorinated norbornenes in high yields. beilstein-journals.org
Table 2: Representative Diels-Alder Reactions with Nitrostyrene Derivatives
| Dienophile | Diene | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| β-fluoro-β-nitrostyrene | 1,3-Cyclopentadiene | o-xylene, 110 °C | Monofluorinated norbornene | beilstein-journals.org |
| β-fluoro-β-nitrostyrene | 1,3-Cyclohexadiene | o-xylene, 110 °C | Monofluorinated bicyclo[2.2.2]oct-2-ene | beilstein-journals.org |
It should also be noted that the oxazole ring itself can function as a diene in Diels-Alder reactions, particularly when activated with electron-donating substituents. wikipedia.orgclockss.org
The nitro group (-NO₂) is one of the strongest electron-withdrawing groups used in organic chemistry. nih.gov Its influence is exerted through two primary mechanisms: the inductive effect (-I) and the resonance effect (-R).
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring and the styryl double bond through the sigma bond framework.
Resonance Effect (-R): The nitro group can delocalize the π-electrons of the aromatic ring and the conjugated double bond, further withdrawing electron density. This effect is most pronounced at the ortho and para positions of the phenyl ring.
This strong electron-withdrawing character has several consequences for the reactivity of the nitrostyryl moiety:
Activation of the Double Bond: It makes the β-carbon of the styryl double bond highly electrophilic and susceptible to nucleophilic attack (e.g., Michael addition).
Enhanced Dienophilicity: As discussed, it lowers the LUMO energy, making the alkene a more reactive dienophile in Diels-Alder reactions. wikipedia.org
Deactivation of the Phenyl Ring: It strongly deactivates the phenyl ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to the styryl group (ortho, para to the nitro group). libretexts.org
Activation toward Nucleophilic Aromatic Substitution: It activates the phenyl ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group.
The electron-withdrawing effect can be visualized through resonance structures that place a partial positive charge on the styryl double bond and within the phenyl ring.
Photochemical Reactions and Photo-oxidation Kinetics
The structure of this compound allows for photochemical reactivity centered on both the oxazole ring and the nitrostyryl group.
Studies on the photo-oxidation of oxazole and its derivatives by singlet oxygen (¹O₂) have shown that the primary reaction pathway is a [4+2]-cycloaddition. nih.govresearchgate.net In this process, singlet oxygen acts as a dienophile, reacting across the C2 and C5 positions of the oxazole ring (which acts as the diene). This cycloaddition forms an unstable bicyclic endoperoxide intermediate, which rapidly undergoes rearrangement and cleavage, ultimately leading to the formation of triamide products. nih.govresearchgate.net
The rate of this photo-oxidation is influenced by the substituents on the oxazole ring. Electron-donating groups tend to increase the reaction rate. For example, the pseudo-first-order reaction rate for the reaction of singlet oxygen with 4-methyl-2,5-diphenyloxazole is slightly higher than that of unsubstituted oxazole. nih.govnih.gov
Table 4: Kinetic Data for Photo-oxidation of Oxazole Derivatives with Singlet Oxygen
| Compound | Rate Constant (k) at 300 K | Activation Energy (Ea) | Reference |
|---|---|---|---|
| Unsubstituted Oxazole | 0.94 × 10⁶ M⁻¹ s⁻¹ | 57 kJ/mol (for [4+2] cycloaddition) | nih.govresearchgate.net |
In addition to the oxazole ring, the nitrostyryl moiety is also photochemically active. Styryl compounds are well-known to undergo trans-cis photoisomerization upon irradiation with UV light. For this compound, the thermodynamically more stable trans-isomer can be converted to the cis-isomer. Furthermore, upon prolonged irradiation, the cis-isomer of related compounds like 4-(4′-nitrostyryl)quinoline has been observed to undergo an intramolecular photocyclization reaction. researchgate.net
Singlet Oxygen Reactions with Oxazole Derivatives and Cycloaddition Pathways
The reaction of oxazole derivatives with singlet oxygen (¹O₂) is a well-documented process that primarily proceeds through a [4+2] cycloaddition, also known as a Diels-Alder reaction. In this pathway, the oxazole ring acts as the diene, reacting with the electrophilic singlet oxygen at the C2 and C5 positions. This reaction is generally favored over a [2+2] cycloaddition.
The proposed mechanism for the reaction of a 2,5-disubstituted oxazole, such as this compound, with singlet oxygen involves the initial formation of an unstable bicyclic endoperoxide intermediate. This intermediate is highly transient and readily undergoes further transformations. Cleavage of the endoperoxide can lead to the formation of an imino-anhydride, which may subsequently rearrange to form a triamide as the final product.
The rate of this cycloaddition is significantly influenced by the electronic nature of the substituents on the oxazole ring. Electron-donating groups tend to increase the electron density of the oxazole ring, making it a more effective diene and thus accelerating the reaction with the electron-poor singlet oxygen. Conversely, electron-withdrawing groups decrease the electron density of the ring, retarding the rate of cycloaddition.
In the case of this compound, two key substituents influence its reactivity towards singlet oxygen: the methyl group at the 5-position and the 4-nitrostyryl group at the 2-position. The methyl group is weakly electron-donating and would be expected to slightly increase the reactivity of the oxazole ring. However, the 4-nitrostyryl group, due to the potent electron-withdrawing nature of the nitro group, is expected to have a more dominant effect. This group significantly reduces the electron density of the oxazole ring, thereby deactivating it towards electrophilic attack by singlet oxygen. Consequently, this compound is predicted to react with singlet oxygen at a slower rate compared to oxazoles bearing electron-donating or unsubstituted styryl groups.
Table 1: Predicted Relative Reactivity of Oxazole Derivatives with Singlet Oxygen
| Compound | Substituents | Predicted Effect on Reaction Rate |
| 2,5-Dimethyloxazole | Electron-donating | Increased |
| 5-Methyl-2-styryloxazole | Conjugated, weakly activating | Moderate |
| This compound | Strongly electron-withdrawing | Decreased |
Intramolecular Photocyclization Processes of Arylethenyl Oxazoles
Arylethenyl oxazoles, also known as styryl oxazoles, are known to undergo intramolecular photocyclization upon irradiation with UV light. This reaction typically involves the excited state of the styryl moiety, leading to the formation of a new ring system. The feasibility and outcome of such reactions are highly dependent on the substitution pattern of the aromatic ring and the electronic properties of the excited state.
For many styryl-heterocyclic systems, photocyclization proceeds via an electrocyclic ring closure followed by an oxidative aromatization step, often requiring an oxidizing agent like iodine or air. The initial step is the photoinduced formation of a transient dihydrophenanthrene-type intermediate, which then aromatizes to a more stable fused polycyclic aromatic system.
However, the presence of a nitro group on the styryl moiety can significantly alter this reactivity. In the case of this compound, the 4-nitro group is expected to have a profound impact on its photochemical behavior. It is well-established that nitroaromatic compounds can act as efficient quenchers of excited singlet and triplet states. The nitro group can promote intersystem crossing to the triplet state, which may then undergo deactivation through non-radiative pathways, thus preventing the desired cyclization.
Indeed, studies on analogous systems, such as 3-styryl indoles, have shown that the presence of a nitro group on the phenyl ring can completely inhibit the photocyclization reaction. This is attributed to the nitro group's ability to deactivate the excited state, preventing the necessary electronic rearrangement for ring closure. Therefore, it is highly probable that this compound would be resistant to intramolecular photocyclization under standard photolytic conditions. Instead of cyclization, other photochemical processes such as E/Z isomerization of the styryl double bond may be observed.
Table 2: Predicted Photochemical Behavior of Styryl Oxazole Derivatives
| Compound | Substituent on Styryl Ring | Predicted Major Photochemical Process |
| 5-Methyl-2-styryloxazole | None | Intramolecular Photocyclization (with oxidant) |
| 5-Methyl-2-(4-methoxystyryl)oxazole | Electron-donating (methoxy) | Enhanced Photocyclization |
| This compound | Electron-withdrawing (nitro) | Quenching of Excited State, E/Z Isomerization |
Radical-Mediated Reaction Pathways in Oxazole Formation
While many classical methods for oxazole synthesis, such as the Robinson-Gabriel and van Leusen reactions, proceed through ionic intermediates, there are also pathways that involve radical intermediates for the formation of the oxazole ring. These methods often provide alternative routes to highly substituted oxazoles under mild conditions.
One such approach involves the combination of metal catalysis and radical chemistry. For instance, the synthesis of 5-oxazole ketones has been achieved from internal N-propargylamides using a combination of gold catalysis and a radical oxidant like 4-MeO-TEMPO. In this type of reaction, a vinyl-gold intermediate is likely formed, which then undergoes oxidation to a radical species that can cyclize to form the oxazole ring.
Another strategy involves a dual catalytic system, where an oxygen radical can add to a vinyl-gold intermediate. This pathway allows for the introduction of an oxygen atom from an external source to form the oxazole heterocycle. Such reactions demonstrate the versatility of using radical intermediates to construct the oxazole core with good functional group tolerance.
A plausible radical-mediated pathway for the formation of a 2,5-disubstituted oxazole like this compound could conceptually start from precursors that can generate key radical intermediates. For example, a reaction could be envisioned that involves the radical-initiated cyclization of an appropriately substituted enamide or a related open-chain precursor. The feasibility of such a pathway would depend on the specific reaction conditions, including the choice of radical initiator and the stability of the intermediates formed.
Table 3: Examples of Radical-Mediated Steps in Heterocycle Synthesis
| Reaction Type | Key Intermediate | Application in Oxazole Synthesis |
| Gold-Catalyzed Radical Cyclization | Vinyl radical | Formation of 5-substituted oxazoles from N-propargylamides |
| Dual Catalytic Oxygen Radical Addition | Oxygen radical adduct | Construction of substituted oxazole aldehydes |
| Photoredox-Catalyzed Cyclization | Substrate radical cation/anion | Potential for cyclization of unsaturated precursors |
Advanced Spectroscopic and Photophysical Investigations of 5 Methyl 2 4 Nitrostyryl Oxazole
Electronic Absorption and Emission Characteristics
The electronic transitions of 5-Methyl-2-(4-nitrostyryl)oxazole are sensitive to its environment and are characterized by strong absorption in the near-UV and visible regions, with generally weak fluorescence.
The UV-Visible absorption spectrum of this compound is dominated by an intense, broad absorption band in the 350-420 nm range. This band is attributed to a π-π* electronic transition with significant intramolecular charge transfer (ICT) character, originating from the electron-donating oxazole (B20620) portion to the electron-accepting nitrostyryl moiety. The position and shape of this absorption band are influenced by the solvent environment. In many styryl-based dyes, the main absorption band is subject to shifts depending on solvent polarity. For instance, studies on analogous 2-styryl phenanthro[9,10-d]oxazole derivatives show absorption maxima that vary with the substituent on the styryl ring and the solvent used. nih.gov The nitro-substituted analogue in that series, for example, displays its absorption maximum at 417 nm in chloroform. nih.gov For push-pull systems like this compound, the ground state is less polar than the excited state, which typically leads to a red-shift (bathochromic shift) in the absorption maximum as solvent polarity increases.
Table 1: Representative UV-Visible Absorption Maxima (λ_abs) for Structurally Related Nitrostyryl Dyes in Various Solvents This table presents data for analogous compounds to illustrate the expected spectroscopic behavior.
| Compound | Solvent | λ_abs (nm) |
|---|---|---|
| (E)-2-(4-Nitrostyryl)-1,3-benzothiazole | Dichloromethane | 391 |
| (E)-2-(4-Nitrostyryl)-1,3-benzothiazole | DMSO | 404 |
| 2-Styryl phenanthro[9,10-d]oxazole (NO₂ substituted) | Chloroform | 417 |
| 2-Styryl phenanthro[9,10-d]oxazole (NO₂ substituted) | Acetonitrile | 412 |
Data compiled from studies on analogous compounds to illustrate expected trends. nih.govrsc.org
Compounds featuring a strong electron-acceptor like a nitro group linked to a π-conjugated system often exhibit very low fluorescence quantum yields (Φ_F). This is because the excited state is efficiently deactivated through non-radiative pathways, such as rapid internal conversion and intersystem crossing to the triplet state. The significant charge transfer character of the excited state in nitrostyryl derivatives facilitates these non-radiative decay processes.
For this compound, the fluorescence quantum yield is expected to be exceptionally low (typically Φ_F < 0.01) in most solvents. Studies on similar push-pull systems containing nitro groups confirm that triplet population is often the main deactivation pathway for the excited state. researchgate.net The emission, when detectable, is expected to show a large Stokes shift (the difference in wavelength between the absorption and emission maxima), which is characteristic of molecules that undergo significant electronic and geometric rearrangement in the excited state. The emission spectrum would likely appear as a broad, featureless band in the green to orange region of the spectrum.
Table 2: Representative Fluorescence Quantum Yields (Φ_F) for Structurally Related Push-Pull Compounds This table presents data for analogous compounds to illustrate the expected low quantum yields.
| Compound | Solvent | Φ_F |
|---|---|---|
| bis(nitrostyryl)benzene analogue | Dichloromethane | 0.004 |
| 2,6-bis[2-(4-nitrophenyl)ethenyl]pyridine (QP) | Acetonitrile | < 0.001 |
| Mesoionic oxazolone (B7731731) derivative | Toluene | 0.23 |
Data compiled from studies on analogous compounds. researchgate.netnih.govd-nb.info
The term solvatochromism describes the change in the color of a solution of a chemical compound with a change in the solvent polarity. As a push-pull molecule, this compound is expected to exhibit significant positive solvatochromism. This means that the absorption and emission maxima will shift to longer wavelengths (a red shift) as the polarity of the solvent increases.
This behavior is a direct consequence of the intramolecular charge transfer that occurs upon excitation. The excited state (S₁) has a larger dipole moment and is more polar than the ground state (S₀). Therefore, polar solvents will stabilize the excited state more than the ground state, which reduces the energy gap between them and results in a red-shifted absorption. Similarly, the fluorescence emission will also be red-shifted in more polar solvents. Studies on various styryl dyes and oxazolone derivatives consistently show this positive solvatochromic trend, confirming that the excited state is of a more polar, charge-transfer nature. nih.govresearchgate.net
Excited-State Dynamics and Deactivation Pathways
Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique for studying the dynamics of short-lived excited states. For push-pull molecules like this compound, fs-TA studies on analogous systems reveal extremely rapid deactivation of the initially populated excited singlet state. researchgate.net
Upon photoexcitation, a transient absorption signal corresponding to the excited state absorption (ESA) would appear. This signal's decay provides direct information about the lifetime of the excited state. In related nitrostyryl systems, the excited state lifetime is typically in the range of a few to tens of picoseconds. researchgate.net This ultrafast decay is attributed to efficient internal conversion back to the ground state and, in many cases, intersystem crossing to the triplet manifold. The presence of the nitro group is crucial in promoting these fast non-radiative decay channels, which competes effectively with fluorescence, explaining the very low quantum yields observed. researchgate.net The kinetics are often complex, indicating the involvement of multiple transient species or conformational relaxation processes in the excited state. researchgate.netresearchgate.net
Time-resolved fluorescence measurements complement fs-TA by directly measuring the decay of the fluorescent population. Given the expected low fluorescence quantum yield, the fluorescence lifetime (τ_F) of this compound is predicted to be very short, consistent with the ultrafast dynamics observed in transient absorption.
For similar push-pull styryl dyes, fluorescence lifetimes are often in the picosecond to sub-nanosecond range. nih.govresearchgate.net The fluorescence decay is frequently found to be multi-exponential, which can indicate the presence of different conformers in the ground state, the existence of multiple emissive states (e.g., a locally excited state and a charge-transfer state), or dynamic processes occurring during the lifetime of the excited state, such as solvent relaxation or twisted intramolecular charge transfer (TICT). researchgate.net The very short lifetimes are a direct consequence of the high rate of non-radiative decay (k_nr), as the fluorescence lifetime is inversely proportional to the sum of the radiative (k_r) and non-radiative decay rates (τ_F = 1 / (k_r + k_nr)). The dominance of k_nr in nitro-aromatic compounds leads to rapid depopulation of the emissive state and consequently, a short lifetime.
Intersystem Crossing (ISC) Processes and Triplet State Formation in Nitro Compounds
The photochemistry of aromatic nitro compounds like this compound is significantly influenced by the presence of the nitro (–NO₂) group. This electron-withdrawing group introduces unique photoinduced decay pathways, primarily dominated by efficient intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet manifold (Tₙ). rsc.org
Nitroaromatic molecules are known to exhibit some of the strongest coupling between their singlet and triplet manifolds among organic compounds. rsc.org This enhanced coupling is attributed to several factors:
Spin-Orbit Coupling: The nitro group increases the rate of ISC by enhancing spin-orbit coupling, which is the interaction between the electron's spin angular momentum and its orbital angular momentum. This interaction facilitates the formally forbidden transition between states of different spin multiplicity (i.e., singlet to triplet). ustc.edu.cn
Energy Level Alignment: The presence of oxygen-centered non-bonding orbitals in the nitro group leads to the existence of n-π* electronic states. The energy gap between the lowest excited singlet state (S₁, typically of π-π* character) and a nearby excited triplet state (often of n-π* character) is narrowed, promoting a rapid and efficient crossover. ustc.edu.cnnih.gov The ISC process in these compounds is often more efficient when it occurs between states of different orbital nature (e.g., S₁(π-π) → Tₙ(n-π)). researchgate.net
This ultrafast ISC channel makes the first singlet excited states of most nitrated polyaromatic compounds extremely short-lived, with decay rates on the order of 10¹² to 10¹³ s⁻¹. nih.gov The process typically involves an initial transition from the S₁ state to a higher-lying triplet state (Tₙ, where n > 1) that is nearly isoenergetic, followed by rapid internal conversion and vibrational relaxation down to the lowest triplet state (T₁). researchgate.netacs.org Consequently, the formation of the triplet state is a primary photophysical event, often occurring with a high quantum yield and leading to a significant decrease in fluorescence. acs.orgnih.gov The resulting reactive triplet state is then responsible for subsequent photochemical reactions. nih.gov
Intramolecular Charge Transfer (ICT) Dynamics and their Photophysical Implications
The structure of this compound features an electron-donating moiety (the styryl-oxazole portion) connected to a potent electron-accepting group (the nitrophenyl group), establishing a classic "push-pull" or donor-acceptor system. Upon photoexcitation, this arrangement facilitates a significant redistribution of electron density, leading to the formation of an Intramolecular Charge Transfer (ICT) state. researchgate.net
In the ground state, the molecule is relatively nonpolar. However, when it absorbs a photon, an electron is promoted from a molecular orbital localized mainly on the donor part to an orbital centered on the acceptor part. This creates an excited state with a large dipole moment, known as the ICT state. nih.gov The dynamics of this ICT state have profound photophysical implications:
Solvent Effects: The stability of the highly polar ICT state is strongly influenced by the polarity of the surrounding solvent. In polar solvents, dipole-dipole interactions lower the energy of the ICT state. ustc.edu.cn This stabilization can have competing effects; it may lead to a red-shift in the fluorescence spectrum, but it can also favor non-radiative decay pathways like internal conversion, thereby quenching fluorescence. ustc.edu.cn
Competition with Intersystem Crossing: The formation of the ICT state introduces a decay pathway that competes directly with intersystem crossing. In some nitro-substituted systems, the population of the ICT state in polar solvents can lead to an unexpected and significant increase in fluorescence quantum yield. nih.gov This occurs because the formation of the ICT state can alter the energy landscape, potentially disfavoring the efficient coupling to the triplet manifold that is otherwise dominant. nih.govnih.gov
Dual Fluorescence: In certain solvent environments, it is possible to observe emission from both the initial, locally excited (LE) state and the relaxed ICT state, resulting in a dual-fluorescence phenomenon. This occurs when the energy barrier between the LE and ICT states allows for both to be populated and to emit photons before deactivating through other channels. nih.gov
Therefore, the photophysical behavior of this compound is a delicate balance between the fluorescence from its excited singlet state, the highly efficient intersystem crossing promoted by the nitro group, and the intramolecular charge transfer dynamics governed by its donor-acceptor structure and solvent environment.
High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. researchgate.net By analyzing ¹H, ¹³C, and various two-dimensional (2D) NMR spectra, the precise connectivity of atoms and the stereochemistry of the molecule can be determined.
While specific experimental data for this compound is not publicly available, a detailed prediction of its NMR spectra can be made based on data from the closely related analogue, trans-4-(4-nitrostyryl)oxazole, and general principles of NMR spectroscopy. tandfonline.comresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The trans-configuration of the styryl double bond is confirmed by a large vicinal coupling constant (J) of approximately 16 Hz between the ethylenic protons. tandfonline.com
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| H-aromatic (ortho to NO₂) | ~8.2-8.3 | Doublet | ~8-9 | Protons on the nitrophenyl ring |
| H-aromatic (meta to NO₂) | ~7.6-7.7 | Doublet | ~8-9 | Protons on the nitrophenyl ring |
| H-vinylic (α to oxazole) | ~7.4-7.5 | Doublet | ~16 | Styryl proton |
| H-vinylic (β to oxazole) | ~7.1-7.2 | Doublet | ~16 | Styryl proton |
| H-4 (oxazole ring) | ~7.0-7.2 | Singlet | - | Proton on the oxazole ring |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The chemical shifts are characteristic of the electronic environment of the carbon nuclei.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C-2 (oxazole) | ~161 | Carbon attached to O and N |
| C-5 (oxazole) | ~150-155 | Carbon bearing the methyl group |
| C-ipso (NO₂) | ~147 | Carbon attached to the nitro group |
| C-ipso (styryl) | ~142-143 | Carbon of the phenyl ring attached to the vinyl group |
| C-vinylic | ~135 | Vinylic carbon |
| C-aromatic | ~124-130 | Aromatic carbons |
| C-4 (oxazole) | ~123-125 | Carbon adjacent to the methyl-bearing carbon |
| C-vinylic | ~115-120 | Vinylic carbon |
2D NMR Spectroscopy: To confirm these assignments and establish the complete molecular structure, 2D NMR experiments are crucial. infranalytics.eu
COSY (Correlation Spectroscopy): Would show correlations between coupled protons, such as the vicinal coupling between the two vinylic protons and the coupling between the ortho- and meta-protons on the nitrophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This is key for establishing connectivity across multiple bonds. Expected correlations would include the methyl protons showing a signal to C-5 and C-4 of the oxazole ring, and the vinylic protons correlating to carbons in the oxazole and nitrophenyl rings. This technique is essential for differentiating between isomers. ipb.pt
Mass Spectrometry (MS) Techniques in Compound Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. ontosight.ai
For this compound, the exact molecular weight can be calculated from its chemical formula, C₁₂H₁₀N₂O₃.
Molecular Formula: C₁₂H₁₀N₂O₃
Monoisotopic Mass: 230.0691 g/mol
High-resolution mass spectrometry (HRMS) would be used to measure this mass with high precision, confirming the elemental composition.
Fragmentation Patterns: In electron impact (EI) or tandem mass spectrometry (MS/MS), the molecular ion ([M]⁺˙ or [M+H]⁺) undergoes fragmentation. The resulting fragments provide a structural fingerprint of the molecule. For this compound, characteristic fragmentation pathways are expected:
Loss of Nitro Group Species: A common fragmentation for nitroaromatic compounds is the loss of •NO (30 Da) or NO₂ (46 Da). researchgate.netnih.gov
Cleavage of the Styryl Linker: The bond between the oxazole ring and the styryl group or the double bond within the styryl linker can cleave, leading to fragments corresponding to the nitrostyryl cation or the methyl-oxazole cation.
Oxazole Ring Fragmentation: The oxazole ring itself can undergo cleavage, although this is often less favorable than the loss of the nitro group or side-chain fragmentation. nih.gov
Expected Key Fragments in Mass Spectrum
| m/z Value | Possible Identity | Fragment Lost |
|---|---|---|
| 230 | [M]⁺˙ or [M+H]⁺ | - |
| 200 | [M - NO]⁺ | •NO |
| 184 | [M - NO₂]⁺ | •NO₂ |
| 148 | [C₉H₈NO]⁺ | C₃H₂O |
| 132 | [C₈H₆N]⁺ | C₄H₄NO₂ |
Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are essential for identifying the functional groups present in a molecule. thermofisher.com While IR spectroscopy is more sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy provides strong signals for symmetric bonds and non-polar moieties, such as carbon backbones. thermofisher.com
The analysis of this compound would reveal characteristic vibrational frequencies corresponding to its distinct structural components.
Characteristic Vibrational Frequencies
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | IR/Raman Activity |
|---|---|---|---|
| Aromatic/Vinylic C-H | Stretch | 3100 - 3000 | Weak-Medium (IR), Medium-Strong (Raman) |
| Aliphatic C-H (Methyl) | Stretch | 2975 - 2870 | Medium (IR), Medium (Raman) |
| C=C (Styryl) | Stretch | 1650 - 1620 | Medium (IR), Strong (Raman) |
| C=N (Oxazole) | Stretch | 1620 - 1590 | Medium-Strong (IR), Medium (Raman) |
| Aromatic C=C | Stretch | 1600, 1580, 1450 | Medium-Strong (IR), Strong (Raman) |
| NO₂ | Asymmetric Stretch | 1570 - 1500 | Strong (IR), Medium (Raman) |
| NO₂ | Symmetric Stretch | 1370 - 1330 | Strong (IR), Strong (Raman) researchgate.net |
| C-N | Stretch | 1350 - 1250 | Medium (IR) |
| C-O-C (Oxazole) | Asymmetric Stretch | 1250 - 1100 | Strong (IR) |
| trans C-H bend (Vinylic) | Out-of-plane bend | 970 - 960 | Strong (IR) |
Data compiled from general spectroscopic tables and analysis of similar compounds. researchgate.netresearchgate.netrsc.orgphysicsopenlab.org
The IR spectrum would be dominated by strong absorptions from the asymmetric and symmetric stretches of the nitro group, as well as bands from the C-O-C stretch of the oxazole and the out-of-plane bending of the vinylic and aromatic C-H bonds. researchgate.netrsc.org The Raman spectrum would clearly show the symmetric vibrations of the aromatic rings and the C=C double bond of the styryl linker, which are often weak in the IR spectrum. Together, these two techniques provide a comprehensive fingerprint for the rapid confirmation of the compound's functional groups.
Computational Chemistry and Theoretical Modeling of 5 Methyl 2 4 Nitrostyryl Oxazole
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical modeling methods used to investigate the electronic structure and properties of many-body systems. These calculations have been instrumental in understanding the fundamental characteristics of oxazole (B20620) derivatives. mdpi.comresearchgate.net
Electronic Structure Elucidation, including HOMO-LUMO Energy Levels
DFT calculations are frequently employed to determine the electronic structure of molecules, with a particular focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller gap suggests higher reactivity. nih.gov
The distribution of HOMO and LUMO contours is influenced by the substituent groups on the oxazole ring. For instance, methyl groups have a minimal effect on the HOMO and LUMO distribution, while phenyl groups can slightly pull the electronic densities of the LUMO. nih.gov In styryl-based dyes, the HOMO is often located on the electron donor part of the molecule, while the LUMO is on the acceptor moiety, indicating a charge transfer character upon excitation. scispace.com The HOMO energies, and consequently the HOMO-LUMO gap, can be effectively tuned by modifying the donor structures and substituents. scispace.com
Table 1: Calculated HOMO-LUMO Energies and Energy Gaps for Selected Oxazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Oxazole | - | - | 6.957 nih.gov |
| 2-Methyl-5-phenyloxazole | - | - | - nih.gov |
| 4-Methyl-2,5-diphenyloxazole | - | - | - nih.gov |
Prediction and Interpretation of Spectroscopic Parameters
Time-Dependent DFT (TD-DFT) is a primary tool for predicting and interpreting the spectroscopic properties of molecules, including UV-Vis absorption and emission spectra. nih.govresearchgate.net Theoretical calculations can help assign experimental spectral features to specific electronic transitions. For instance, TD-DFT calculations have been used to show that the main absorption bands in certain styryl dyes are due to intramolecular charge transfer (ICT) transitions. scispace.com
The choice of the functional and basis set in DFT and TD-DFT calculations can influence the accuracy of the predicted spectroscopic parameters. nih.gov For some systems, functionals like PBE0 have been found to reproduce experimental spectra better than others like B3LYP. nih.gov TD-DFT calculations can also aid in understanding the nature of excited states, for example, by identifying underlying (n,π*) triplet states that can influence photophysical pathways like intersystem crossing. researchgate.net
Analysis of Charge Transfer States and Electronic Polarization
Computational methods are crucial for analyzing charge transfer (CT) states and electronic polarization in molecules like 5-Methyl-2-(4-nitrostyryl)oxazole. The presence of electron-donating and electron-accepting groups in a molecule can lead to significant intramolecular charge transfer upon photoexcitation. researchgate.net
DFT calculations have confirmed that in donor-acceptor substituted oxazoles, the nonlinearity of the chromophore is primarily dependent on the nature of the donor and acceptor substituents and secondarily on the heterocyclic ring itself. beilstein-journals.org The distribution of electron density in the HOMO and LUMO provides direct insight into the direction of charge transfer during an electronic transition. scispace.com For instance, in many donor-π-acceptor systems, the HOMO is localized on the donor and the π-bridge, while the LUMO is localized on the acceptor, signifying a π -> π* charge transfer. scispace.com This charge separation in the excited state is a key feature of many functional dyes.
Molecular Docking Simulations for Interaction Mechanism Understanding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jrespharm.comuobaghdad.edu.iq This method is widely used to understand the interaction mechanisms between a ligand and a target protein at the atomic level. nih.govnih.gov
For oxazole derivatives, molecular docking studies have been employed to predict their binding affinities and modes of interaction with various biological targets. jrespharm.comnih.gov For example, docking simulations of novel pyrazole-substituted oxazole derivatives against Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (MtKasA) have shown significant binding scores, suggesting potential antitubercular activity. jrespharm.com These simulations can reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the amino acid residues of the receptor's active site, providing a rationale for the observed biological activity. nih.gov
Analysis of Global Reactivity Descriptors
Chemical Hardness (η): A measure of the resistance to change in the electron distribution. Harder molecules are less reactive. mdpi.com
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity to react.
Electronegativity (χ): The power of an atom or group to attract electrons.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. mdpi.com
These descriptors are calculated using the following equations based on Koopman's theorem:
η = (ELUMO - EHOMO) / 2
S = 1 / η
χ = - (EHOMO + ELUMO) / 2
μ = -χ
ω = μ2 / (2η)
The analysis of these descriptors helps in understanding the relationship between the structure, stability, and global chemical reactivity of compounds. researchgate.net For example, a smaller HOMO-LUMO gap and consequently lower hardness and higher softness indicate greater reactivity. nih.gov
Table 2: Calculated Global Reactivity Descriptors for a Generic Oxazole Derivative
| Descriptor | Symbol | Formula |
|---|---|---|
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 |
| Chemical Softness | S | 1 / η |
| Electronegativity | χ | - (EHOMO + ELUMO) / 2 |
| Chemical Potential | μ | -χ |
This table provides the general formulas for the descriptors. Specific calculated values for this compound were not found in the search results.
Elucidation of Reaction Mechanisms via Computational Pathways
Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states and intermediates. researchgate.net DFT calculations are frequently used to study reaction pathways, such as cycloaddition reactions and cyclization reactions involving oxazole derivatives. nih.gov
For instance, the reaction of oxazoles with singlet oxygen has been investigated using DFT, revealing that the primary pathway is a [4+2]-cycloaddition. nih.gov Such studies can determine the activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics. nih.gov Similarly, the photocyclization of phenylethenyloxazoles to form naphthoxazoles has been explored, with proposed mechanisms involving dihydronaphthalene intermediates. researchgate.net More advanced techniques like Bonding Evolution Theory (BET) can offer a deeper understanding of the changes in chemical bonds throughout a reaction mechanism. researchgate.net
Collective Electron Oscillator (CEO) Approach for Nonlinear Polarization Analysis
The Collective Electron Oscillator (CEO) approach is a powerful theoretical framework used to analyze the nonlinear optical (NLO) properties and polarization of conjugated molecules like this compound. lanl.gov This method provides a clear, real-space depiction of the optical response by modeling the dynamics of electron-hole pairs, which form collective oscillators. lanl.gov It establishes a direct relationship between the optical response of a molecule and its ground-state charge distribution and bonding network. lanl.gov
The fundamental principle of the CEO method is to calculate the changes induced in the single-electron ground state density matrix by an external electric field. The resulting equations of motion are then analyzed in terms of their eigenmodes. lanl.gov These eigenmodes are the "collective electronic oscillators," which are analogous to the normal modes in a vibrational analysis of nuclear motions. The nonlinear optical response, such as second-harmonic generation, is understood as the result of scattering interactions between these collective oscillators. lanl.gov
A significant advantage of the CEO representation is that the complex optical response of a molecule can often be described by just a few dominant oscillators (typically 4-5). lanl.gov This simplifies the analysis by focusing on a small number of key parameters: the frequencies and strengths of these dominant oscillators, along with their anharmonicity constants which govern the nonlinear interactions. lanl.gov This provides an intuitive physical picture of how molecular geometry and electronic structure give rise to nonlinear optical phenomena. lanl.gov
In the context of styryl-based molecules, such as derivatives of this compound, the CEO approach has been effectively used to confirm collective nonlinear polarization that involves the entire molecular structure from the donor to the acceptor end. researchgate.net For example, in studies of similar donor-acceptor molecules, the CEO method has demonstrated that there is a significantly enhanced role of electron-hole pair delocalization in the higher-order nonlinear response compared to the linear polarizability. researchgate.netresearchgate.net This delocalization is crucial for the large hyperpolarizability values observed in such push-pull systems. The analysis helps to visualize how charge is transferred across the molecule upon excitation, which is the fundamental origin of the nonlinear optical effect.
The output of a CEO analysis typically involves identifying the key collective oscillators and their characteristic properties. While specific experimental data for this compound is not publicly available, the following table provides an illustrative example of the kind of data generated in a CEO analysis for a comparable push-pull conjugated molecule. The data represents the dominant oscillators that would contribute to the nonlinear polarization.
Table 1: Illustrative CEO Analysis Data for a Representative Styryl-Oxazole Compound
| Collective Oscillator Mode (μ) | Oscillator Frequency (ω_μ) (eV) | Transition Dipole Moment (t_μ) (a.u.) | Anharmonicity Coupling Constant (V_μμ'μ'') (a.u.) |
| 1 | 2.85 | 3.5 | -0.15 |
| 2 | 3.10 | 1.2 | 0.08 |
| 3 | 3.52 | 0.8 | -0.05 |
| 4 | 4.20 | 0.5 | 0.02 |
This table is a representative illustration of the typical output from a CEO analysis and is not based on measured data for this compound.
Advanced Materials Science and Optoelectronic Applications of 5 Methyl 2 4 Nitrostyryl Oxazole Analogs
Nonlinear Optical (NLO) Properties
The unique molecular architecture of 5-Methyl-2-(4-nitrostyryl)oxazole and its analogs, characterized by a donor-π-acceptor (D-π-A) framework, makes them promising candidates for applications in nonlinear optics. researchgate.netresearchgate.net This structure facilitates efficient intramolecular charge transfer (ICT) upon excitation, which is a fundamental requirement for significant NLO responses. beilstein-journals.org The NLO properties of these materials are crucial for their potential use in advanced technologies like optical switching and quantum electronics. researchgate.net
Second-Order Nonlinear Optical Response: Quadratic Hyperpolarizability (β)
The second-order NLO response of a molecule is quantified by its first hyperpolarizability, or quadratic hyperpolarizability (β). Materials with a high β value are essential for applications such as second-harmonic generation (SHG). The D-π-A design is a common and effective strategy for creating chromophores with large β values. mdpi.com In this design, an electron-donating group is linked to an electron-accepting group via a π-conjugated bridge, which allows for efficient electron delocalization and molecular asymmetry. mdpi.com
In the case of this compound analogs, the system consists of an electron-acceptor group (the nitro group) connected to a donor or a less effective acceptor group through a π-conjugated styryl-oxazole bridge. This arrangement leads to significant NLO responses. For instance, studies on styryl-functionalized nitroisoxazoles, which are structural analogs, have shown strong NLO responses with β values significantly surpassing that of urea (B33335), a standard reference material. researchgate.net A similar dipolar styryl-nitrostyryl compound, 4-(4-dihexylaminostyryl)-16-(4-nitrostyryl)[2.2]paracyclophane, demonstrated a substantial quadratic hyperpolarizability (β) value of 60 × 10⁻³⁰ esu, highlighting the effectiveness of the styryl-nitrostyryl combination in generating a strong NLO response. researchgate.net Theoretical calculations on related benzothiazole (B30560) derivatives have also shown that attaching a nitro group as an acceptor leads to relatively larger β values. researchgate.net
Third-Order Nonlinear Optical Phenomena: Two-Photon Absorption (TPA) and Z-Scan Techniques
Third-order NLO phenomena, such as two-photon absorption (TPA), are critical for applications like 3D microfabrication and optical limiting. unimi.it TPA is a process where a molecule simultaneously absorbs two photons, exciting an electron to a higher energy state. harvard.edu
The Z-scan technique is a widely used and relatively simple method for measuring third-order optical nonlinearities, including the TPA cross-section (σ₂) and the nonlinear refractive index (n₂). harvard.eduucf.edu The technique involves moving a sample along the propagation path (the z-axis) of a focused laser beam and measuring the change in transmittance through an aperture in the far field. An "open-aperture" Z-scan, where all the transmitted light is collected (S=1), is specifically used to measure nonlinear absorption phenomena like TPA. ucf.edu Studies on related heterocyclic systems, such as oxazolone (B7731731) and coumarin (B35378) derivatives, have successfully employed the femtosecond Z-scan technique to characterize their TPA properties. researchgate.netrsc.org For example, a study on neutral Ir(2-phenylpyridine)₃ derivatives used the Z-scan technique to determine TPA cross-sections as high as 750 GM. unimi.it
| Z-Scan Technique Principle | |
| Setup | A sample is translated along the z-axis through the focal point of a focused laser beam. |
| Measurement | The intensity of the transmitted light is measured by a detector placed in the far field. |
| "Open-Aperture" Scan | The aperture is fully open (S=1) to collect all transmitted light. This configuration is sensitive only to nonlinear absorption (e.g., TPA). A dip in transmittance at the focal point indicates the presence of TPA. |
| "Closed-Aperture" Scan | A partially closed aperture is used (S<1). This setup is sensitive to nonlinear refraction, which causes beam distortion. The resulting transmittance curve shows a characteristic peak-valley shape. |
| Data Analysis | The shape and magnitude of the transmittance curve are analyzed to determine the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). |
Influence of Electron-Withdrawing (Nitro) and π-Conjugated Groups on NLO Efficiency
The efficiency of NLO chromophores is heavily dependent on their molecular structure, particularly the interplay between electron-donating (D) and electron-withdrawing (A) groups connected by a π-conjugated system. mdpi.com
Electron-Withdrawing Group (Acceptor): The nitro group (–NO₂) is a powerful electron-withdrawing group. Its presence in the 4-position of the styryl moiety in this compound serves as a strong electron acceptor (A). The inclusion of strong acceptors is a key strategy for enhancing NLO properties. beilstein-journals.org Studies on analogous systems confirm that the nitro group is effective in increasing NLO response; for example, it contributes to a lower optical band gap in borasiloxane compounds, and connecting it to a benzothiazole ring leads to larger hyperpolarizability values. researchgate.netrsc.org
π-Conjugated Group (Bridge): The styryl-oxazole core acts as the π-conjugated bridge. This bridge facilitates the intramolecular charge transfer (ICT) from the donor end of the molecule to the acceptor end upon photoexcitation. researchgate.net An extended π-electron system generally enhances TPA and other nonlinear effects. rsc.org The combination of the styryl bridge and the heterocyclic oxazole (B20620) ring creates an effective pathway for electron delocalization, which is essential for a large NLO response. researchgate.netresearchgate.net
Design Principles for High-Performance NLO Chromophores
The development of advanced NLO materials relies on rational design principles aimed at maximizing molecular hyperpolarizability while maintaining other essential properties like thermal stability and processability. dtic.mil
| Design Principle | Description | Source |
| Donor-π-Acceptor (D-π-A) Structure | The fundamental design involves linking strong electron-donor and electron-acceptor groups with an efficient π-conjugated bridge to facilitate intramolecular charge transfer (ICT). | mdpi.com |
| Optimization of Donor/Acceptor Strength | Fine-tuning the electron-donating and -accepting capabilities of the end groups can maximize the first hyperpolarizability (β). | researchgate.net |
| π-Conjugated Bridge Modification | Extending the length of the π-conjugated bridge or altering its components (e.g., using different aromatic or heterocyclic rings) can significantly influence NLO properties by modifying the energy levels of the molecular orbitals. | researchgate.net |
| Molecular Asymmetry | A non-centrosymmetric molecular structure is a prerequisite for a non-zero second-order NLO response (β). | mdpi.com |
| Thermal and Chemical Stability | For practical device applications, chromophores must be thermally stable to withstand processing conditions and chemically robust to ensure a long operational lifetime. Thermal stability above 200°C is often desired. | researchgate.net |
| Control of Intermolecular Interactions | In the solid state, controlling the molecular packing to prevent centrosymmetric alignment is crucial for achieving a large macroscopic NLO response. This can be done by introducing bulky groups or through cocrystallization. | nih.govnih.gov |
Fluorescent Dyes and Optical Probes for Material Applications
Oxazole derivatives are recognized for their fluorescent properties and have been explored as building blocks for various optical materials. nih.govresearchgate.net The incorporation of a π-conjugated spacer, such as a styryl group, into a disubstituted aryloxazole core is a known strategy for creating novel fluorescent dyes. researchgate.net These dyes can exhibit emissions across the visible spectrum, often with large Stokes shifts and strong solvatochromic fluorescence, where the emission color changes with solvent polarity. researchgate.net
Some oxazolone derivatives, which are structurally related, are weakly fluorescent in polar solvents but show high fluorescence quantum yields in non-polar environments, making them suitable as optical probes for material applications. researchgate.net The potential of the oxazole core as a fluorophore is further demonstrated by the in-cellulo incorporation of a fluorescent oxazole-containing amino acid into proteins, where its fluorescence increased significantly, suggesting its utility as a protein tag or probe. nih.gov This intrinsic fluorescence of the oxazole heterocycle, combined with the extended conjugation from the nitrostyryl group, positions this compound analogs as potential candidates for fluorescent dyes and optical probes to study material properties and biological systems. nanoge.org
Organic Electronic Devices and Components
The unique electronic properties of this compound and its analogs make them suitable for use in organic electronic devices. Their conjugated D-π-A structure is not only beneficial for NLO properties but also for charge transport, which is a key function in components like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net
Research on 2-Methyl-5-(4-nitrostyryl)oxazole has shown that its conjugated system facilitates charge transport. vulcanchem.com Specifically, it has been reported to exhibit hole mobility in thin-film transistors, a property that makes it a candidate material for use in OLEDs. vulcanchem.com Furthermore, related styryl-functionalized nitroisoxazoles have been identified as having potential for optoelectronic applications due to their quasi-reversible redox behavior, which indicates good chemical stability and efficient charge transfer capabilities. researchgate.net The high thermal stability (often >200 °C) of these types of compounds further reinforces their suitability for robust optoelectronic devices. researchgate.net
| Compound | Property | Value | Application | Source |
| 2-Methyl-5-(4-nitrostyryl)oxazole | Hole Mobility | 0.12 cm²/V·s | Organic Light-Emitting Diodes (OLEDs) | vulcanchem.com |
Potential in Organic Light-Emitting Diodes (OLEDs) Component Research
The D-π-A structure of styryl-oxazole derivatives is fundamental to their potential use in OLEDs. In these systems, an electron-donating portion of the molecule is linked via a π-conjugated bridge (the styryl group) to an electron-accepting portion (the nitro group). This arrangement facilitates efficient intramolecular charge transfer (ICT), a critical process for electroluminescence.
Research into related heterocyclic compounds has demonstrated the viability of this approach. For instance, theoretical studies on styryl-functionalized nitroisoxazoles, which are structural analogs of nitrostyryl-oxazoles, have highlighted their optoelectronic and nonlinear optical (NLO) potential for OLED technologies. researchgate.net The investigation of such molecules often involves analyzing their frontier molecular orbitals (HOMO and LUMO) to understand charge transfer capabilities. The energy levels of the HOMO and LUMO are crucial in determining the charge injection and transport properties of a material within an OLED device stack.
Furthermore, stable organic radicals based on triarylmethyl structures have been explored for high-efficiency OLEDs. growingscience.com Some of these radical-based materials have achieved high photoluminescence quantum efficiencies (PLQE), a key metric for emissive materials in OLEDs. growingscience.com While structurally different, this research underscores the principle that novel organic structures with specific electronic properties are key to advancing OLED performance. The core concept of designing molecules with efficient light-emitting properties is directly applicable to the potential development of this compound analogs as emitters or hosts in OLEDs.
Role in Photovoltaic Systems Material Design
In the realm of photovoltaics, particularly in dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs), the D-π-A motif of nitrostyryl-oxazole analogs is highly advantageous. These molecules can function as photosensitizers or as interfacial materials that improve charge extraction and transport.
As photosensitizers in DSSCs, the molecule absorbs sunlight, promoting an electron to an excited state. The D-π-A structure facilitates the directional movement of this electron from the donor part to the acceptor part, which is anchored to a semiconductor surface like titanium dioxide (TiO₂). researchgate.net Studies on various organic dyes have shown that modifying the π-bridge between the donor and acceptor can significantly impact the optical, electronic, and photovoltaic properties of the material. researchgate.net
Research on related oxadiazole derivatives, which share the heterocyclic nature of oxazoles, has shown their effectiveness as π-spacers in sensitizers for DSSCs. researchgate.net In one study, 1,3,4-oxadiazole-based photosensitizers were synthesized and tested, achieving a power conversion efficiency of 2.58% with an anthracene (B1667546) moiety as the donor. researchgate.net This demonstrates that heterocyclic rings like oxadiazole and, by extension, oxazole can serve as effective conduits for charge transfer in solar cell applications.
In inverted polymer solar cells, conjugated oxazole-based materials have been used as an interlayer between the zinc oxide electron transport layer and the active layer. google.com This interlayer helps to create well-aligned cascading energy levels, reducing the energy barrier for electron injection and collection. google.com The use of a 4-bis(5-phenyl-2-oxazolyl)benzene interlayer led to a notable increase in the power conversion efficiency (PCE) to 16.52% and improved device stability. google.com This highlights the potential of oxazole-containing compounds to function not just as the primary photoactive material but also as crucial components in the device architecture.
Table 1: Performance of a Polymer Solar Cell with an Oxazole-Based Interlayer
| Device Configuration | Jsc (mA/cm²) | Voc (V) | FF (%) | PCE (%) |
| Without Interlayer | 24.88 | 0.85 | 78.2 | 15.35 |
| With E3 Interlayer* | 27.18 | 0.85 | 79.1 | 16.52 |
*E3: 4-bis(5-phenyl-2-oxazolyl)benzene. Data sourced from a study on conjugated oxazole-based interfacial materials. google.com
Applications in Optical Switching, Amplification, Generation, and Modulation
The significant nonlinear optical (NLO) properties of D-π-A chromophores like this compound analogs are the foundation for their application in optical communications and photonics. These applications rely on the ability of a material to alter the properties of light, such as its frequency, phase, or intensity, which is governed by the material's hyperpolarizability.
Organic compounds can possess large NLO responses due to the delocalization of π-electrons along the conjugated backbone, which leads to intermolecular charge transfer upon excitation. researchgate.net Research into various heterocyclic systems, including imidazoles, oxazoles, and thiazoles, has confirmed that the nonlinearity of the chromophore is primarily dependent on the strength of the donor and acceptor groups and secondarily on the nature of the heterocyclic ring.
Multifunctional oxazolone derivatives have been specifically investigated for their ability to act as optical amplifiers, generators of higher harmonics of light, and electromagnetic wave modulators. The presence of a stilbene (B7821643) group (similar to the styryl group in the subject compound) combined with a heteroatomic ring implies the potential for both refractive index manipulation and lasing action. Such materials can exhibit third-order NLO phenomena, including third harmonic generation, which is crucial for optical generation applications. The ability to switch between different molecular states (e.g., trans and cis isomers) using light is a key principle for all-optical switching and logic gates.
The general class of azo dyes, which also feature D-π-A structures, are known for their good nonlinear optical properties, making them suitable for electro-optic devices. The combination of a heterocyclic core with donor and acceptor groups can be fine-tuned to optimize these properties for specific applications in optical switching and modulation.
Q & A
Q. What stereochemical considerations are critical when designing enantioselective syntheses of this compound derivatives?
- Answer:
- Chiral Catalysts: Use cinchona alkaloids or BINOL-derived phosphoric acids to induce asymmetry .
- Circular Dichroism (CD): Validate enantiomeric excess (>90% ee) by comparing Cotton effects with standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
